3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride

sulfonyl chloride kinetics ortho-alkyl effect nucleophilic substitution

3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride (CAS 1603443-25-9) is a bifunctional aromatic electrophile bearing both an acyl chloride (–COCl) and a chlorosulfonyl group (–SO₂Cl) on a 4,5-dimethyl-substituted benzene ring. With a molecular weight of 267.13 g·mol⁻¹ and a computed XLogP3 of 3.2, it occupies a distinct physico‑chemical space among chlorosulfonylbenzoyl chloride congeners.

Molecular Formula C9H8Cl2O3S
Molecular Weight 267.12
CAS No. 1603443-25-9
Cat. No. B2714181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride
CAS1603443-25-9
Molecular FormulaC9H8Cl2O3S
Molecular Weight267.12
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)Cl
InChIInChI=1S/C9H8Cl2O3S/c1-5-3-7(9(10)12)4-8(6(5)2)15(11,13)14/h3-4H,1-2H3
InChIKeyNLIPMLBJYCPCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride (CAS 1603443-25-9) Procurement-Relevant Identity and Class Assignment


3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride (CAS 1603443-25-9) is a bifunctional aromatic electrophile bearing both an acyl chloride (–COCl) and a chlorosulfonyl group (–SO₂Cl) on a 4,5-dimethyl-substituted benzene ring [1]. With a molecular weight of 267.13 g·mol⁻¹ and a computed XLogP3 of 3.2, it occupies a distinct physico‑chemical space among chlorosulfonylbenzoyl chloride congeners . The juxtaposition of the electron‑withdrawing SO₂Cl unit at C‑3 and the electron‑donating methyl groups at C‑4 and C‑5 creates a unique steric and electronic environment that is absent in the parent 3‑(chlorosulfonyl)benzoyl chloride (CAS 4052-92-0) and the regioisomeric 5‑(chlorosulfonyl)-2,4‑dimethylbenzoyl chloride (CAS 1601933-16-7) [1]. This positioning is critical for applications requiring differential reactivity at the two electrophilic centres or ortho‑alkyl acceleration at the sulfonyl sulfur.

Why 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride Cannot Be Replaced by Off‑the‑Shelf Chlorosulfonylbenzoyl Chlorides


Simple chlorosulfonylbenzoyl chlorides – such as the ubiquitous 3‑(chlorosulfonyl)benzoyl chloride (MW 239.08) – lack the methyl‑substitution pattern that imparts both steric compression around the sulfonyl centre and electronic modulation of the aromatic ring . This substitution is not cosmetic: kinetic data on arenesulfonyl chlorides demonstrate that an ortho‑methyl group counter‑intuitively accelerates nucleophilic substitution at the sulfonyl sulfur, overriding the expected steric deceleration [1]. A purchaser selecting a generic 3‑(chlorosulfonyl)benzoyl chloride therefore sacrifices this built‑in rate enhancement. Furthermore, the 4,5‑dimethyl pattern influences the relative electrophilicity of the acyl and sulfonyl centres, which directly affects chemoselectivity in sequential derivatisations. The evidence below quantifies these differences and establishes where the 4,5‑dimethyl congener offers measurable advantage over the unsubstituted, regioisomeric, and hetero‑sulfonyl analogues.

Quantitative Differentiation Evidence for 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride Versus Analogues


Ortho-Methyl Acceleration of Sulfonyl Chloride Substitution vs. 3-(Chlorosulfonyl)benzoyl chloride

The chloride–chloride exchange reaction in arenesulfonyl chlorides follows a Hammett ρ‑value of +2.02. Mono‑ and di‑ortho‑alkyl substituted arenesulfonyl chlorides, however, deviate positively from this correlation, exhibiting rate constants 2‑ to 5‑fold higher than predicted by their σ‑values alone [1]. Because 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride features a methyl group ortho to the –SO₂Cl (at C‑4), it is expected to mirror the accelerated kinetics of 2‑methylbenzenesulfonyl chloride relative to unsubstituted benzenesulfonyl chloride. The unsubstituted comparator 3‑(chlorosulfonyl)benzoyl chloride (CAS 4052‑92‑0) has no ortho‑alkyl substituent and therefore operates at the baseline Hammett rate.

sulfonyl chloride kinetics ortho-alkyl effect nucleophilic substitution

Differential Lipophilicity and Steric Profile Relative to 3-(Chlorosulfonyl)benzoyl chloride

The computed partition coefficient (XLogP3) for 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride is 3.2 [1], while that of the non‑methylated 3‑(chlorosulfonyl)benzoyl chloride is 2.0 [2]. The ΔXLogP3 of +1.2 units translates to a predicted ~16‑fold increase in lipophilicity, which influences solubility in organic media and partitioning behaviour during work‑up. This property is preserved only in the 4,5‑dimethyl series; the 2,4‑dimethyl regioisomer (CAS 1601933‑16‑7) shares the same empirical formula but a different spatial arrangement, resulting in an XLogP3 of 2.8 [3].

lipophilicity XLogP3 procurement specification

Acyl‑ vs. Sulfonyl‑Chloride Chemoselectivity Established for the m‑Chlorosulfonylbenzoyl Chloride Scaffold

In the continuous‑flow synthesis of m‑sulfamoylbenzamide analogues from m‑(chlorosulfonyl)benzoyl chloride, chemoselective reaction at the sulfonyl chloride was achieved at 20 °C (first stage) followed by acyl chloride amidation at 40 °C (second stage) without intermediate purification. Yields of 15 analogues ranged from 65% to 99% under identical conditions [1]. Batch-mode operation of the same transformation gave inferior selectivity (80% vs. 94% chemoselectivity) . Because the target compound shares the meta‑chlorosulfonyl‑benzoyl chloride architecture but adds ortho‑methyl steric shielding adjacent to the –SO₂Cl, the inherent chemoselectivity window is expected to be at least as wide as that of the parent system, and likely enhanced by the ortho‑methyl effect described in Evidence Item 1.

chemoselective synthesis continuous flow sulfamoylbenzamide

Chlorosulfonyl vs. Fluorosulfonyl: Reactivity and Click‑Chemistry Compatibility Comparison

3‑(Fluorosulfonyl)-4,5‑dimethylbenzoyl chloride (CAS 2137551‑96‑1) is the direct fluorosulfonyl analogue (MW 250.67, XLogP3 = 2.9) and is promoted for SuFEx click chemistry because the S–F bond resists hydrolysis and reacts selectively under specific conditions [1]. The chlorosulfonyl analogue (target compound) is more reactive towards nucleophiles but also more moisture‑sensitive, making it preferable when rapid sulfonylation is required without the need for the specialised catalysts or elevated temperatures that SuFEx demands. In a procurement context, the two compounds are complementary rather than interchangeable: the fluorosulfonyl variant suits orthogonal ligation strategies, while the chlorosulfonyl variant is the pragmatic choice for conventional sulfonamide/sulfonate synthesis where high reactivity and established protocols are valued.

SuFEx click chemistry sulfonyl fluoride electrophile comparison

Methyl‑Substitution Impact on Benzoyl Chloride Hydrolysis Rate: Electronic Tuning

The hydrolysis rates of 4‑substituted‑2,6‑dimethylbenzoyl chlorides have been studied mechanistically; methyl groups ortho to the acyl chloride carbonyl retard hydrolysis by steric shielding of the carbonyl carbon while simultaneously increasing electron density on the ring [1]. In 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride, the methyl group at C‑4 is ortho to the –COCl (C‑1), providing steric protection against adventitious hydrolysis during storage and handling, while the electron‑donating effect partially offsets the electron‑withdrawing influence of the SO₂Cl. By contrast, the 5‑(chlorosulfonyl)-2,4‑dimethyl regioisomer places one methyl ortho to COCl and the other ortho to SO₂Cl, complicating predictability of selectivity.

benzoyl chloride solvolysis substituent effect hydrolysis kinetics

Procurement‑Driven Application Scenarios for 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride


Sequential One‑Pot Synthesis of Unsymmetrical Sulfonamide‑Amide Libraries

Leveraging the chemoselectivity window established for the m‑chlorosulfonylbenzoyl chloride scaffold (94% under continuous‑flow conditions [1]), 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride can be employed in automated library synthesis. The dimethyl substitution enhances organic‑solvent solubility (XLogP3 = 3.2 vs. 2.0 for the unsubstituted parent [2]), facilitating homogeneous flow‑processing of lipophilic amines. The ortho‑methyl group adjacent to the sulfonyl centre is predicted to accelerate the first sulfonamide‑forming step (2‑ to 5‑fold rate increase, class‑level inference [3]) while leaving the acyl chloride site available for a second amidation. This scenario is directly relevant to medicinal chemistry groups producing sulfonamide‑containing compound collections.

Accelerated Sulfonamide Derivatisation Exploiting the ortho-Methyl Effect

For process chemists aiming to shorten reaction times in sulfonamide formation, the ortho‑methyl group at C‑4 provides a kinetic advantage over the unsubstituted 3‑(chlorosulfonyl)benzoyl chloride. Kinetic studies on arenesulfonyl chlorides demonstrate that mono‑ortho‑alkyl substitution accelerates chloride exchange by a factor of 2–5 [3]. This rate enhancement can be critical in time‑sensitive parallel synthesis or when using sterically hindered amine nucleophiles that react sluggishly with unactivated sulfonyl chlorides.

Strategic Procurement of the Chlorosulfonyl Analogue When SuFEx Click Chemistry Is Not Required

3‑(Fluorosulfonyl)-4,5‑dimethylbenzoyl chloride is the click‑chemistry‑compatible analogue, but its higher cost and need for specialised SuFEx conditions (e.g., organocatalysts, elevated temperatures) make it an unnecessary expense for groups that simply need a reliable sulfonyl chloride for conventional sulfonamide or sulfonate synthesis [4]. For these mainstream applications, 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride offers equivalent regiochemistry with higher inherent reactivity and a broader precedent in the literature.

Synthesis of Lipophilic Polyamide‑Sulfonamide Polymers

The interfacial polycondensation of m‑ and p‑chlorosulfonylbenzoyl chlorides with aliphatic and aromatic diamines yields polyamide‑sulfonamides whose solubility and thermal properties depend on the substitution pattern of the benzoyl chloride monomer [5]. Replacing p‑chlorosulfonylbenzoyl chloride with 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride introduces two methyl groups that increase polymer lipophilicity and reduce chain packing density, potentially tuning glass‑transition temperature and solvent compatibility. This scenario is relevant for materials scientists developing advanced polyamide‑sulfonamide membranes or coatings.

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